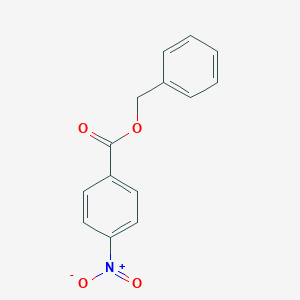

Benzyl-4-nitrobenzoat

Übersicht

Beschreibung

Narasin ist ein Polyether-Ionophor, das durch Fermentation des Bakteriums Streptomyces aureofaciens hergestellt wird . Es wird hauptsächlich als Kokzidiostatikum und Antibakteriell in der Veterinärmedizin eingesetzt . Narasin ist bekannt für seine Fähigkeit, den Ionen-Transfer über Zellmembranen zu stören, was es effektiv gegen grampositive Bakterien und bestimmte Parasiten macht .

Wissenschaftliche Forschungsanwendungen

Narasin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Modellverbindung zur Untersuchung der Ionophoraktivität und der Membrantransportmechanismen verwendet . In der Biologie wird Narasin verwendet, um die Auswirkungen von Ionophoren auf zelluläre Prozesse und mikrobielle Populationen zu untersuchen . In der Medizin wurde Narasin für seine potenzielle Verwendung bei der Behandlung von resistenten bakteriellen Infektionen und als Bestandteil nanotechnologiebasierter Arzneimitteltransportsysteme untersucht . In der Industrie wird Narasin als Futterzusatzstoff verwendet, um das Wachstum und die Futtereffizienz von Nutztieren zu verbessern .

Wirkmechanismus

Narasin übt seine Wirkung aus, indem es die Permeabilität von bakteriellen Zellmembranen verändert, was zur passiven Freisetzung von Kaliumionen aus den Bakterien führt . Diese Störung des osmotischen Gleichgewichts führt zu einer Abnahme des pH-Werts und letztendlich zum Absterben der Bakterienzellen . Narasin zielt auf die Zellmembran ab und stört Ionengradienten, die für das Überleben von Bakterien unerlässlich sind .

Wirkmechanismus

Target of Action

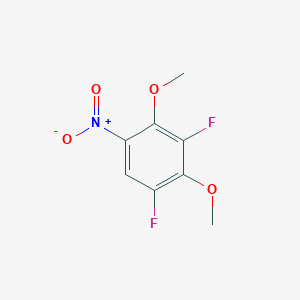

Benzyl 4-nitrobenzoate is a chemical compound with the linear formula C14H11NO4 Similar compounds, such as benzyl benzoate, have been shown to exert toxic effects on the nervous system of parasites, resulting in their death .

Mode of Action

It is known that nitrobenzoates can undergo various reactions, including reduction and esterification . In the case of benzyl benzoate, it is lethal to parasites such as mites and lice .

Biochemical Pathways

Related compounds such as 2- and 4-nitrobenzoates are known to be metabolized via specific degradation pathways . For instance, 4-nitrobenzoate is converted to protocatechuate, which is then further metabolized .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they can be absorbed and distributed in the body, metabolized (often via reduction), and then excreted .

Result of Action

Similar compounds have been shown to have toxic effects on certain organisms, such as parasites .

Action Environment

The action, efficacy, and stability of Benzyl 4-nitrobenzoate can be influenced by various environmental factors. For instance, the presence of other compounds can affect its reactivity. Additionally, factors such as temperature and pH can influence its stability and reactivity .

Biochemische Analyse

Biochemical Properties

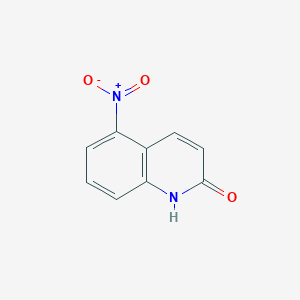

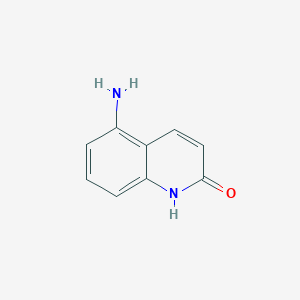

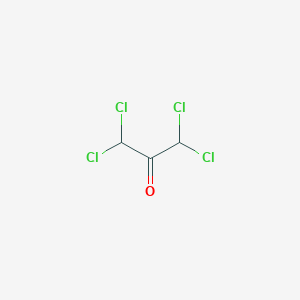

They can undergo reduction reactions, where the nitro group is converted to an amino group

Cellular Effects

Related compounds such as 4-nitrobenzoate have been shown to inhibit coenzyme Q biosynthesis in mammalian cells . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The exact molecular mechanism of action of Benzyl 4-nitrobenzoate is not well-understood. It is known that nitrobenzoates can undergo various chemical reactions. For instance, they can participate in electrophilic aromatic substitution reactions

Metabolic Pathways

Related compounds such as nitrobenzoates are known to be metabolized through reductive pathways .

Vorbereitungsmethoden

Narasin wird durch Fermentation von Streptomyces aureofaciens synthetisiert . Der Prozess beinhaltet das Kultivieren des Bakteriums in einem nährstoffreichen Medium, gefolgt von der Extraktion und Reinigung der Verbindung. Die Fermentationsbrühe wird filtriert, um Myzel zu entfernen, und das Filtrat wird mit Ethylacetat oder Chloroform einer Lösungsmittelextraktion unterzogen . Der Rohextrakt wird dann mit chromatographischen Verfahren gereinigt, um reines Narasin zu erhalten .

Analyse Chemischer Reaktionen

Narasin durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. So kann die Oxidation von Narasin zur Bildung von Narasinsäure führen .

Vergleich Mit ähnlichen Verbindungen

Narasin ähnelt anderen Polyether-Ionophoren wie Monensin, Salinomycin und Lasalocid . Narasin hat eine einzigartige Struktur mit einer zusätzlichen Methylgruppe, die seine antibakteriellen und antikokzidiellen Eigenschaften verstärkt . Im Vergleich zu Monensin und Salinomycin erwies sich Narasin als wirksamer gegen bestimmte Bakterien- und Parasitenstämme . Zu den ähnlichen Verbindungen gehören:

- Monensin

- Salinomycin

- Lasalocid

Die einzigartige Struktur und die verbesserte Wirksamkeit von Narasin machen es zu einer wertvollen Verbindung in der Veterinärmedizin und der wissenschaftlichen Forschung .

Eigenschaften

IUPAC Name |

benzyl 4-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c16-14(19-10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCQFGJYVKKCUFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40163820 | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14786-27-7 | |

| Record name | Phenylmethyl 4-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14786-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014786277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40163820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

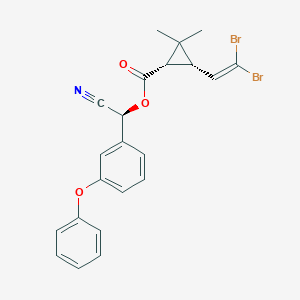

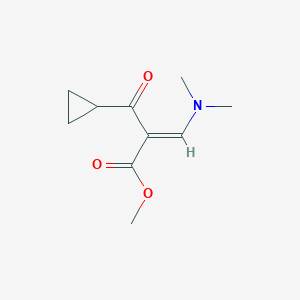

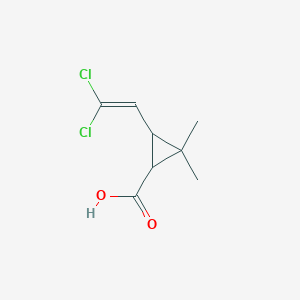

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

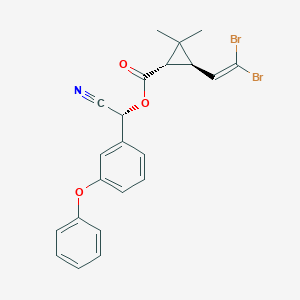

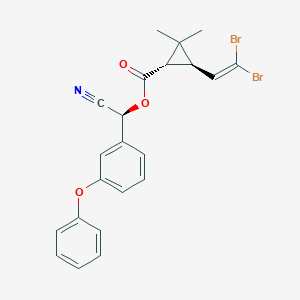

Feasible Synthetic Routes

Q1: What are the key structural features of benzyl 4-nitrobenzoate and how do they influence its crystal structure?

A1: Benzyl 4-nitrobenzoate (C14H11NO4) forms chains linked by two distinct C-H...O hydrogen bonds. [] These bonds create two types of R(2)2 (10) rings within the chains. While the provided research doesn't delve into the exact impact on the crystal structure, it highlights the role of hydrogen bonding in organizing the molecules within the crystal lattice. Further research could explore if these interactions contribute to specific material properties.

Q2: Has the "fully catalytic Mitsunobu reaction" truly been achieved with benzyl 4-nitrobenzoate?

A2: Research suggests that the "fully catalytic Mitsunobu reaction" utilizing benzyl 4-nitrobenzoate might not be a true Mitsunobu reaction. [] While benzyl 4-nitrobenzoate is produced under "fully catalytic" conditions with catalytic phosphine and azo reagents, the reaction proceeds similarly even without the hydrazine catalyst. Furthermore, attempts to apply this "fully catalytic" method to the esterification of (-)-ethyl lactate with 4-nitrobenzoic acid resulted in low yields and predominant retention of configuration, suggesting limitations in the system's catalytic efficiency and stereoselectivity.

Q3: How does the structure of benzyl 4-chloro-3-nitrobenzoate compare to that of benzyl 4-nitrobenzoate, and what impact does this difference have on their respective crystal structures?

A3: While both compounds exhibit C-H...O hydrogen bonding, they differ in the arrangement of these bonds and their resulting crystal structures. [] Benzyl 4-chloro-3-nitrobenzoate (C14H10ClNO4) forms a more complex three-dimensional framework. Three independent C-H...O hydrogen bonds link the molecules into chains of edge-fused R(4)4 (26) and R(4)4 (34) rings. These chains then connect through aromatic pi-pi stacking interactions to create a three-dimensional network. This is distinct from the simpler chain structure observed in benzyl 4-nitrobenzoate, highlighting how subtle structural modifications can lead to significant differences in crystal packing and potentially influence material properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.